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Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B1674558

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C-Laurdan with two-photon
microscopy for the investigation of cell membrane properties. C-Laurdan is a polarity-sensitive
fluorescent probe designed for imaging membrane fluidity and lipid rafts, offering enhanced
sensitivity and brighter two-photon fluorescence compared to its predecessor, Laurdan.[1][2]
This makes it an invaluable tool in cellular biology and drug development for studying
membrane dynamics, lipid-protein interactions, and the effects of therapeutic compounds on
cell membranes.

Principle of C-Laurdan Imaging

C-Laurdan's fluorescence emission is highly sensitive to the polarity of its environment.[1][3][4]
In more ordered, tightly packed membrane domains (e.g., lipid rafts, gel-phase membranes),
water penetration is limited, creating a non-polar environment. In this state, C-Laurdan exhibits
a blue-shifted emission maximum (around 440 nm).[1][5] Conversely, in more disordered, fluid
membrane domains (liquid-crystalline phase), increased water penetration results in a more
polar environment, causing a red-shift in C-Laurdan's emission maximum (to around 490 nm).

[1]5]

This spectral shift is quantified using the Generalized Polarization (GP) value, calculated from
the fluorescence intensities at two emission wavelengths.[1][4] The GP value provides a
ratiometric, quantitative measure of membrane order that is independent of probe
concentration and excitation intensity.[6]
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GP Calculation: GP = (I_Blue - I_Green) / (I_Blue + |_Green)

Where:

|_Blue = Intensity at the blue-shifted emission wavelength (e.g., 415-455 nm)

|_Green = Intensity at the red-shifted emission wavelength (e.g., 490-530 nm)

Higher GP values (approaching +1.0) indicate a more ordered membrane, while lower GP

values (approaching -1.0) signify a more fluid membrane.[1][7]

Applications in Research and Drug Development

Lipid Raft Imaging: C-Laurdan is extensively used to visualize and quantify lipid rafts, which
are dynamic, sterol- and sphingolipid-enriched membrane microdomains involved in cell
signaling and protein trafficking.[1][3][8]

Membrane Fluidity Analysis: Changes in membrane fluidity are associated with various
cellular processes, including cell signaling, membrane trafficking, and apoptosis. C-Laurdan
allows for the spatial and temporal monitoring of these changes.

Drug-Membrane Interactions: The effects of pharmaceutical compounds on membrane order
and fluidity can be assessed. This is crucial for understanding drug mechanisms of action,
off-target effects, and for the development of drugs targeting membrane proteins or lipids.

Disease Research: Alterations in membrane properties are implicated in numerous diseases,
including neurodegenerative disorders, cardiovascular diseases, and cancer. C-Laurdan
imaging can be used to study these pathological changes.

Quantitative Data Summary
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Property Value Reference
One-Photon Excitation Max

348 nm [8]
(Aex)
One-Photon Emission Max

423 nm (8]
(Aem)
Two-Photon Excitation Max

780 nm [8]
(Aex)
Emission in Ordered Phase

~440 nm [1][5]
(Blue)
Emission in Disordered Phase

~490 nm [1][5]
(Green)
Quantum Yield (®) 0.43 [8]

Extinction Coefficient (g)

12,200 M~cm?

[8]

Molecular Weight

397.56 g/mol

[8]

Solubility

Soluble to 100 mM in DMF, 20
mM in DMSO, and 10 mM in
ethanol

[8]
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Experimental Parameter Typical Value/Range Reference

C-Laurdan Staining

5-10 uM 9][10
Concentration H oli20]
Staining Time 10 - 30 minutes [9][10]
Two-Photon Excitation

780 - 800 nm [7]
Wavelength
Emission Channel 1 (Blue) 415 - 455 nm [4]
Emission Channel 2 (Green) 490 - 530 nm [4]
GP in Ordered Phase (e.g., ) -

High positive values [2]
DPPC GUVs)
GP in Disordered Phase (e.g., Low positive to negative 2]
DOPC GUVSs) values

Experimental Protocols
Protocol 1: C-Laurdan Staining of Live Adherent Cells

Materials:

C-Laurdan stock solution (e.g., 1 mM in DMSO or DMF)

Cell culture medium (serum-free for staining, complete for recovery)

Phosphate-buffered saline (PBS) or other suitable buffer

Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
Procedure:

o Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable
imaging vessel.

¢ Staining Solution Preparation: Prepare a fresh staining solution by diluting the C-Laurdan
stock solution in serum-free medium to a final concentration of 5-10 uM. Vortex briefly to
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ensure complete mixing.

o Cell Staining:
o Aspirate the complete culture medium from the cells.
o Wash the cells once with pre-warmed PBS.

o Add the C-Laurdan staining solution to the cells and incubate for 10-30 minutes at 37°C in
a COz incubator.

e Washing:
o Aspirate the staining solution.

o Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove
excess probe.

e Imaging:
o Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

o Proceed immediately to two-photon microscopy.

Protocol 2: Two-Photon Microscopy and GP Image
Acquisition

Instrumentation:

¢ Atwo-photon laser scanning microscope equipped with a tunable femtosecond laser (e.qg.,
Ti:Sapphire laser).

¢ A high numerical aperture (NA) water or oil immersion objective lens (e.g., 60x or 100x).

o Two-channel detection system with appropriate filters for the blue and green emission
wavelengths of C-Laurdan.

Microscope Settings:
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e Laser Tuning: Tune the two-photon laser to an excitation wavelength of 780-800 nm.

o Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise
ratio to minimize phototoxicity and photobleaching.

e Detection Channels:
o Channel 1 (Blue): Set the emission filter to collect light in the range of 415-455 nm.
o Channel 2 (Green): Set the emission filter to collect light in the range of 490-530 nm.
e Image Acquisition:
o Bring the cells into focus.
o Simultaneously acquire images from both detection channels.

o Adjust the gain and offset for each channel to utilize the full dynamic range of the
detectors without saturation.

e GP Image Calculation:

o The GP image can be calculated on a pixel-by-pixel basis using the formula mentioned
above. Many imaging software platforms have plugins or built-in functions for ratiometric
imaging and GP calculation.

Protocol 3: Data Analysis and Interpretation

o Region of Interest (ROI) Selection: Define ROIs corresponding to the plasma membrane,
intracellular membranes, or specific cellular structures.

e GP Value Calculation: Calculate the average GP value within the defined ROls.

o GP Histograms: Generate GP histograms to visualize the distribution of membrane order
within a cell or a population of cells. Bimodal or broad distributions can indicate the presence
of distinct membrane domains.
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 Statistical Analysis: Perform statistical analysis to compare GP values between different
experimental conditions (e.g., control vs. drug-treated).

Visualizations
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Caption: Experimental workflow for C-Laurdan imaging.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1674558?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4 )

Cell Membrane

4 C-Laurdan Emission ) /Generalized Polarization (GP)\

Non-polar

Ordered Domain N Biie Shifted Emission High GP Value
(Lipid Raft) (~440 nm) (More Ordered)

Polar
B Eras BamEl environment Red-Shifted Emission Low GP Value
~490 nm More Fluid
(Fluid Membrane) [ ( ) ( uid)
\ J

/L J

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for C-Laurdan Imaging
with Two-Photon Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674558#c-laurdan-imaging-with-two-photon-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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